molecular formula C12H13N B1663975 N-Ethyl-1-naphthylamine CAS No. 118-44-5

N-Ethyl-1-naphthylamine

Cat. No.: B1663975
CAS No.: 118-44-5
M. Wt: 171.24 g/mol
InChI Key: KDFFXYVOTKKBDI-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N-ethyl- is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylnaphthalen-1-amine
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InChI

InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3
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InChI Key

KDFFXYVOTKKBDI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13N
Source PubChem
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DSSTOX Substance ID

DTXSID8059473
Record name 1-Naphthalenamine, N-ethyl-
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Molecular Weight

171.24 g/mol
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CAS No.

118-44-5
Record name N-Ethyl-1-naphthalenamine
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Record name N-Ethyl-1-naphthalenamine
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Record name N-Ethyl-1-naphthylamine
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Record name 1-Naphthalenamine, N-ethyl-
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Record name Ethyl(1-naphthyl)amine
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Record name N-ETHYL-1-NAPHTHALENAMINE
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Historical Context and Early Academic Investigations of Naphthylamine Derivatives

Naphthylamines, the chemical family to which N-Ethyl-1-naphthylamine belongs, have been subjects of scientific inquiry for many years. These aromatic amines, derived from the polycyclic aromatic hydrocarbon naphthalene (B1677914), have found diverse applications in the synthesis of dyes, pharmaceuticals, and as intermediates in various chemical reactions. ontosight.aiontosight.ai Early investigations into naphthylamine derivatives were often driven by the burgeoning dye industry and the need to understand the fundamental reactivity of these compounds.

The synthesis of naphthylamine derivatives has traditionally involved multi-step organic reactions starting from naphthalene or its derivatives. ontosight.ai A notable early method for preparing N-substituted 1-naphthylamines was the Bucherer reaction, which involves the reaction of 1-naphthol (B170400) with alkylamines. researchgate.net Over time, more advanced synthetic protocols have been developed, including palladium-catalyzed amination reactions. For instance, the ethylation of 1-naphthylamine (B1663977) with ethyl bromide can be achieved with a palladium catalyst, yielding this compound.

Significance of N Ethyl 1 Naphthylamine in Contemporary Chemical Sciences

N-Ethyl-1-naphthylamine continues to be a compound of interest in various areas of contemporary chemical science. Its utility as a biochemical intermediate in organic synthesis and analytical chemistry is well-documented. scbt.com

One of its primary roles is in analytical chemistry, particularly in the detection of diazonium cations through azo-coupling reactions. This reaction forms the basis of the Griess test, a common method for the quantitative analysis of nitrite (B80452) ions in various samples. wikipedia.org The reaction of a diazonium salt with this compound results in the formation of a colored azo dye, allowing for spectrophotometric quantification. lookchem.comchemicalbook.com This application is crucial in fields ranging from environmental monitoring to food science, where it has been used to characterize nitrite-dependent genotoxins. lookchem.comchemicalbook.com

In synthetic chemistry, this compound serves as a valuable intermediate. lookchem.com It can undergo a variety of chemical transformations, including oxidation to form naphthoquinones and electrophilic substitution reactions such as nitration and sulfonation. Recent research has also explored its use in more complex transformations. For example, cobalt-catalyzed C-H alkoxylation of 1-naphthylamine (B1663977) derivatives has been developed as an efficient method for synthesizing aryl ethers. beilstein-journals.org Furthermore, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives provides a strategy for synthesizing 4-aminated 1-naphthylamine compounds. mdpi.com

The compound and its derivatives are also investigated for their potential biological activities. While some naphthylamine derivatives have raised health concerns, ethyl derivatives like this compound are noted to lack direct carcinogenicity, though they can be involved in mutagenic pathways as intermediates. Studies have also explored the antimicrobial properties of new thiazolidinone derivatives containing a nitronaphthylamine substituent. lsmuni.lt

Scope and Research Objectives for N Ethyl 1 Naphthylamine Studies

Established Synthetic Routes for this compound Production

Traditional methods for producing this compound primarily rely on the direct alkylation of 1-naphthylamine (B1663977).

A primary and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 1-naphthylamine and ethyl bromide. ontosight.ai In this reaction, the amino group of 1-naphthylamine acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide, leading to the formation of this compound and hydrogen bromide.

To drive the reaction to completion and neutralize the acidic byproduct, a base is typically employed. The reaction is often performed in a suitable solvent, such as toluene. One of the challenges with this method is the potential for over-alkylation, resulting in the formation of the tertiary amine, N,N-diethyl-1-naphthylamine. To favor mono-alkylation, a molar excess of 1-naphthylamine can be used.

A typical industrial process involves the ethylation of 1-naphthylamine with ethyl bromide in the presence of sodium bicarbonate (NaHCO₃), followed by vacuum distillation to isolate the desired product.

Table 1: Reaction Parameters for Ethylation of 1-Naphthylamine

ParameterValue
Reactants1-Naphthylamine, Ethyl Bromide
BasePotassium Carbonate
SolventToluene
Key ChallengeOver-alkylation to form tertiary amine

Beyond the use of ethyl bromide, other alkylating agents and methodologies can be employed for the synthesis of this compound and related compounds. A general approach involves reacting an aromatic amine, such as 1-naphthylamine, with an alkylamine in the presence of a catalyst like iodine at elevated temperatures and pressures. google.com For instance, 1-naphthylamine can be alkylated with diethylamine (B46881) in the presence of iodine at temperatures ranging from 200 to 350°C. google.com

Another method involves the reaction of β-naphthol with ethylamine (B1201723) gas in a pressure autoclave at high temperatures. prepchem.com Although this produces the β-isomer (N-ethyl-2-naphthylamine), the principle of direct amination of a naphthol derivative is a relevant alternative pathway. prepchem.com

The von Braun reaction offers a different approach, where a tertiary amine like N,N-dimethyl-1-naphthylamine is reacted with cyanogen (B1215507) bromide to yield an organocyanamide. wikipedia.orgorgsyn.org This method is more suited for the dealkylation of tertiary amines to produce secondary amines. orgsyn.org

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry offers more sophisticated and efficient strategies for the synthesis of this compound and its derivatives, often employing metal-catalyzed reactions.

This compound can participate in cross-coupling reactions, making it a useful intermediate in the synthesis of more complex molecules. lookchem.com Palladium-catalyzed amination reactions are a powerful tool for forming C-N bonds. For instance, a palladium-catalyzed process can be used for the ethylation of 1-naphthylamine with ethyl bromide, achieving an 85% yield with a high selectivity for the monoethylated product over the diethylated product. Nickel-catalyzed amination, using a nickel(0) precatalyst with a Josiphos ligand, can couple 1-chloronaphthalene (B1664548) with ethylamine hydrochloride to produce this compound in high yields (88-92%).

This compound itself can be used as a coupling partner. For example, it is used in the characterization of certain compounds through azo-coupling reactions, which result in the formation of colored azo dyes. chemicalbook.comnih.gov

A notable reaction of N-alkyl-1-naphthylamine derivatives is their dimerization mediated by formaldehyde (B43269). researchgate.netresearchgate.net This reaction is chemo- and regio-selective, occurring specifically with N-monoalkyl-1-naphthylamines as substrates under mild and neutral conditions. researchgate.netscispace.com For example, the reaction of N-methyl-1-naphthylamine with formaldehyde yields bis-4-(1-N-methylaminonaphthyl)methane in high yield as the sole dimerization product. researchgate.net This selective condensation has been applied to the synthesis of novel macrocyclic compounds derived from naphthylamine. researchgate.netscispace.com

Copper(II) catalysts have proven effective in mediating the direct amination and sulfonamidation of 1-naphthylamine derivatives at specific positions on the naphthalene (B1677914) ring. nih.govnih.govacs.orgacs.orgfigshare.com An efficient protocol has been developed for the copper(II)-mediated, picolinamido-directed C8–H sulfonamidation of 1-naphthylamine derivatives. nih.govacs.orgmuckrack.com This cross-dehydrogenative C–H/H–N coupling reaction demonstrates a broad substrate scope and excellent functional group tolerance, providing a direct route to unsymmetrical N-arylated sulfonamides. acs.orgmuckrack.com

Similarly, a copper(II)-catalyzed protocol for the direct amination of 1-naphthylamine derivatives at the C8 position has been developed. nih.govacs.orgfigshare.com This reaction proceeds smoothly under additive and solvent-free conditions, using di-tert-butyl peroxide (DTBP) as an oxidant, and shows excellent regioselectivity. nih.govacs.org These methods are significant for creating functionalized derivatives of the 1-naphthylamine core structure.

Table 2: Advanced Copper-Catalyzed Reactions on 1-Naphthylamine Derivatives

Reaction TypePositionCatalyst SystemKey Features
C-H SulfonamidationC8Copper(II) with picolinamide (B142947) directing groupHigh site selectivity, broad substrate scope nih.govacs.org
C-H AminationC8Copper(II) with DTBP oxidantAdditive and solvent-free, excellent regioselectivity nih.govacs.org

Synthesis of this compound Analogs and Isomers

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate (B1200264) is a salt formed from the reaction of N,N-Diethyl-N'-1-naphthylethylenediamine and oxalic acid. smolecule.com The primary synthesis method is a direct neutralization reaction. smolecule.com This involves mixing the parent amine, N,N-Diethyl-N'-1-naphthylethylenediamine, with oxalic acid in a suitable solvent under controlled conditions to precipitate the oxalate salt. smolecule.com The resulting crude product can be further purified by recrystallization. smolecule.com

This compound is also known as "Tsuda's reagent," named after Professor Kyosuke Tsuda. simsonpharma.com Its development arose from research on sulfonamide synthesis and analysis during World War II, where it was created as a specific color-developing reagent for the quantitative analysis of sulfa drugs.

Schiff bases, or imines, are a significant class of compounds synthesized from primary amines and carbonyl compounds. iiste.orgdergipark.org.tr Derivatives of 1-naphthylamine are typically prepared through the condensation reaction of 1-naphthylamine with various aromatic aldehydes. iiste.orgdergipark.org.tr The reaction is generally carried out by refluxing equimolar amounts of 1-naphthylamine and the respective aldehyde in an alcoholic medium, such as methanol (B129727) or ethanol. iiste.orgdergipark.org.tr In some cases, an acid catalyst like glacial acetic acid is used to maintain a pH of 4.5-5. iiste.org Schiff bases derived from aromatic amines and aldehydes are noted for their stability, which is attributed to effective conjugation. iiste.org

The synthesis is versatile, allowing for the creation of a wide array of Schiff bases by varying the aldehyde component. Examples include reactions with benzaldehyde, substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-(N,N-dimethylamino)benzaldehyde), naphthalene-1-carbaldehyde, and 2-furfuraldehyde. iiste.orgresearchgate.net The resulting imine products (–CH=N–) are confirmed by characteristic spectroscopic signals. dergipark.org.tritera.ac.id

Table 2: Examples of Schiff Bases Synthesized from 1-Naphthylamine

Aldehyde Reactant Resulting Schiff Base Name Citation
Benzaldehyde N-(benzylidene)napthy-amine dergipark.org.tr
p-Nitrobenzaldehyde N-(4-Nitrobenzylidene)naphthalen-1-amine researchgate.net
p-(N,N-Dimethylamino)benzaldehyde N-(4-(N,N-Dimethylamino)benzylidene)naphthalen-1-amine researchgate.net
Naphthalene-1-carbaldehyde N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine iiste.org
3,4-Dimethoxybenzaldehyde (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine itera.ac.id

Mechanistic Studies of this compound Formation Reactions

Understanding the intermediates in the formation of N-alkylated naphthylamines is crucial for optimizing synthetic protocols. In the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives, the reaction is proposed to proceed via a self-redox process without requiring external oxidants. acs.org This suggests the involvement of silver-containing intermediates where the metal center facilitates the C-H activation and C-N bond formation.

In related cobalt-catalyzed C-H alkoxylation of 1-naphthylamine derivatives, mechanistic studies imply that the reaction initiates from a Co(III) species. d-nb.info Experiments showed that using a stoichiometric amount of CoF₃ in the absence of a silver oxidant yielded the product, whereas CoF₂ did not, supporting the hypothesis that Co(II) is first oxidized to an active Co(III) intermediate. d-nb.info A plausible mechanism involves the formation of a Co(III)-alkoxide complex which then directs the C-H activation at the peri-position of the naphthylamine. beilstein-journals.org

In other contexts, such as the mutagenicity of N-nitrosoglycosylamines, this compound is used as a trapping agent for detection. nih.gov The mutagenic activity in these cases is attributed to the hydrolysis of the nitroso compounds into arenediazonium cations, which are the ultimate reactive intermediates. nih.gov The formation of these diazonium cations is confirmed by their azo-coupling reaction with this compound. nih.gov

Kinetic and thermodynamic studies provide deep insights into reaction feasibility, rates, and mechanisms. For reactions involving naphthylamine derivatives, such analyses help to distinguish between kinetic and thermodynamic products and to identify rate-determining steps.

In studies of DNA alkylation by highly electrophilic quinone methide intermediates, it was found that the most nucleophilic site of deoxyadenosine (B7792050) (N1) reacts first in a reversible manner (kinetic product). nih.gov However, the thermodynamically more stable N6-substituted isomer accumulates over time. nih.gov This demonstrates that the final observed product in some reactions may reflect thermodynamic stability rather than initial kinetic selectivity. nih.gov

Furthermore, the thermodynamic stability of naphthalene-related compounds has been investigated using microcalorimetry and computational methods. A study on the acid-catalyzed ring-opening of naphthalene 1,2-oxide to naphthols measured the reaction enthalpy and found the oxide to have an unexpectedly low reactivity, which was attributed to its unusual thermodynamic stability. nih.gov Such studies are essential for understanding the energy landscapes of reactions involving the naphthalene core structure.

Crystallographic Studies of this compound and its Co-crystals/Salts

While a crystal structure for the parent this compound is not readily found in publicly accessible crystallographic databases, extensive research has been conducted on the crystallographic properties of its derivatives and salts. These studies provide valuable insights into the structural behavior of the this compound moiety in the solid state. The analysis of these related structures, including salts and co-crystals, reveals how intermolecular interactions and the introduction of different functional groups influence the crystal packing and molecular conformation.

Detailed crystallographic data has been reported for several derivatives, offering a glimpse into the supramolecular chemistry of this class of compounds. For instance, the crystal structures of Schiff bases and amides derived from 1-naphthylamine have been thoroughly investigated.

One such study focused on the synthesis and characterization of Schiff bases derived from 1-naphthylamine and substituted benzaldehydes. The crystal structure of 1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimine, a related compound, was determined by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P21/n. The unit cell parameters were determined to be a = 7.28280(10) Å, b = 9.94270(10) Å, and c = 24.0413(2) Å, with a β angle of 97.0120(10)°. eurjchem.comresearchgate.net This structure is stabilized by intermolecular C-H⋯N hydrogen bonds. eurjchem.comresearchgate.net

Another relevant investigation detailed the synthesis and crystal structure of N-(1-naphthyl)succinimide. This compound was found to crystallize in the orthorhombic space group P212121. clockss.org The unit cell dimensions were reported as a = 8.735(4) Å, b = 9.807(4) Å, and c = 13.729(5) Å. clockss.org The study highlighted the influence of the cyclic succinimide (B58015) group on the sp2 hybridization of the nitrogen atom. clockss.org

Furthermore, the crystal structure of a cobalt-catalyzed alkoxylation product of an N-(naphthalen-1-yl)picolinamide derivative has been elucidated, providing additional data on the solid-state conformation of N-substituted naphthylamines. beilstein-journals.org The crystallographic information file for this compound, designated as 3aa, is available through the Cambridge Crystallographic Data Centre (CCDC). beilstein-journals.org Similarly, studies on other derivatives, such as those from palladium-catalyzed acylation reactions, also contribute to the body of crystallographic knowledge, with data accessible through the CCDC. acs.org

The following table summarizes the crystallographic data for selected derivatives of this compound.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimineC₁₉H₂₂ClNMonoclinicP21/n7.28280(10)9.94270(10)24.0413(2)97.0120(10) eurjchem.comresearchgate.net
N-(1-naphthyl)succinimideC₁₄H₁₁NO₂OrthorhombicP2121218.735(4)9.807(4)13.729(5)90 clockss.org

These crystallographic studies, while not on the parent compound itself, are crucial for understanding the structural chemistry of this compound and its potential interactions in the solid state, which is fundamental for the design of new materials and co-crystals.

Reactivity and Reaction Mechanisms of N Ethyl 1 Naphthylamine

N-Ethyl-1-naphthylamine in Azo-Coupling Reactions

Azo coupling is a cornerstone of dye chemistry, involving an electrophilic aromatic substitution reaction where a diazonium compound reacts with an activated aromatic ring, such as an aniline (B41778) or a phenol, to form an azo compound (R−N=N−R'). wikipedia.orgorganic-chemistry.org In these reactions, the aryldiazonium cation serves as the electrophile. Aromatic azo compounds are noted for their bright colors, a result of their extended conjugated systems. wikipedia.org

This compound functions as a "coupling agent" in the synthesis of azo dyes. The process begins with the diazotization of a primary aromatic amine, which is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govlabster.com This salt is then introduced to a solution containing this compound.

The ethylamino group (-NHC₂H₅) on the naphthalene (B1677914) ring is an activating group, which increases the electron density of the ring and facilitates the attack by the relatively weak diazonium electrophile. The substitution typically occurs at the para position (C4) relative to the activating group. organic-chemistry.orglibretexts.org The resulting reaction yields a brightly colored azo dye. This principle is widely used in analytical chemistry for the colorimetric determination of substances that can be converted into a diazonium salt, such as nitrites or sulfonamides. wikipedia.org For instance, the Griess test uses a similar compound, N-(1-Naphthyl)ethylenediamine, to detect nitrite ions by forming a strongly colored azo dye, which can be quantified using spectrophotometry. wikipedia.orgncert.nic.in

Table 1: Key Components in Azo Dye Formation

Role Component Example Function
Diazonium Component Diazotized Sulfanilic Acid Provides the electrophilic diazonium cation (Ar-N₂⁺)
Coupling Component This compound Provides the electron-rich aromatic ring for substitution

| Reaction Medium | Mildly acidic or neutral | Controls the reactivity of the coupling component and diazonium ion organic-chemistry.org |

The azo-coupling reaction can also be employed as a qualitative test for the presence of arenediazonium cations. In this application, this compound serves as an indicator. When added to a solution suspected of containing diazonium salts, the formation of a distinctively colored azo dye confirms their presence. wikipedia.org This reaction is a direct visual application of the electrophilic aromatic substitution mechanism, providing a simple and rapid method for detection. dalalinstitute.com

Chemical Reactions Involving this compound as an Intermediate

As a biochemical intermediate, this compound serves as a building block in the synthesis of more complex molecules. scbt.com Its structure, featuring a reactive secondary amine and an activatable aromatic system, allows for a variety of chemical transformations.

This compound is a derivative of 1-naphthylamine (B1663977), a well-known precursor in the dye industry. wikipedia.org The sulfonic acid derivatives of 1-naphthylamine, for example, are crucial for producing azo dyes like Congo red. wikipedia.org Similarly, this compound can be utilized in the synthesis of specialized azo dyes and other complex organic structures. imrpress.com The presence of the N-H bond allows for reactions typical of secondary amines, while the naphthalene ring can undergo further substitutions, making it a versatile intermediate for creating a range of targeted molecules.

A specific synthetic application of this compound is the formation of the amide, Butanamide, N-ethyl-N-naphthalen-1-yl-. This transformation is achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of the ethylamino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like butyryl chloride or butanoic anhydride. The reaction results in the formation of a new carbon-nitrogen bond, yielding the corresponding butanamide and a byproduct (e.g., HCl if butyryl chloride is used).

Table 2: Synthesis of Butanamide, N-ethyl-N-naphthalen-1-yl-

Reactant 1 Reactant 2 Reaction Type Product

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the this compound aromatic system is central to its chemical utility, particularly in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring in this compound is highly susceptible to electrophilic aromatic substitution. The ethylamino group is a strong electron-donating group, which activates the ring towards attack by electrophiles. lkouniv.ac.in This activation is more pronounced than in benzene, and substitution preferentially occurs at the alpha-position (1-position) in naphthalene. pearson.com For a 1-substituted naphthalene like this compound, the incoming electrophile is directed primarily to the C4 (para) position and to a lesser extent the C2 (ortho) position. libretexts.org The mechanism involves the attack of an electrophile (E⁺) on the pi-electron system, forming a resonance-stabilized carbocation intermediate known as an arenium ion. dalalinstitute.combyjus.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. byjus.com Azo-coupling is a classic example of an EAS reaction involving this compound. wikipedia.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and typically requires specific conditions: a potent electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.orgyoutube.com These electron-withdrawing groups are necessary to make the aromatic ring electron-poor and stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

This compound is not suited for nucleophilic aromatic substitution under standard conditions. Its ring system is electron-rich due to the activating ethylamino group, and it lacks a suitable leaving group in its unsubstituted form. Therefore, it is highly unreactive towards nucleophiles seeking to attack the aromatic ring directly.

Table 3: Comparison of Aromatic Substitution Reactivity for this compound

Reaction Type Reactivity Key Features Example Reaction
Electrophilic (EAS) High Electron-rich ring activated by -NHC₂H₅ group. Directs to C4 and C2 positions. libretexts.org Azo-Coupling, Nitration, Halogenation

| Nucleophilic (NAS) | Very Low / Unreactive | Electron-rich ring; lacks electron-withdrawing groups and a leaving group. masterorganicchemistry.com | Not applicable under standard conditions |

Oxidation and Reduction Pathways of the Naphthylamine Moiety

The reactivity of the this compound molecule is significantly influenced by the naphthylamine moiety, which can undergo both oxidation and reduction reactions. These transformations can proceed through various pathways, including chemical and electrochemical methods, often involving radical intermediates.

Oxidation Pathways

The oxidation of this compound and related naphthylamines can lead to a variety of products through mechanisms that typically involve the initial formation of a radical cation. The electron-rich aromatic system and the nitrogen atom's lone pair of electrons make the molecule susceptible to electron transfer processes.

Electrochemical studies on N-alkyl-2-naphthylamines, including the closely related N-ethyl-2-naphthylamine, have demonstrated that anodic oxidation can lead to dehydrogenative homocoupling products. mdpi.com This process is proposed to occur via a radical-radical coupling mechanism, as outlined below:

Single-Electron Transfer (SET): The initial step involves the transfer of a single electron from the naphthylamine molecule at the anode to form a radical cation intermediate. mdpi.com

Deprotonation: The radical cation can then lose a proton to form a neutral radical.

Radical-Radical Coupling: Two of these radicals can then couple to form a dimer, which, after further oxidation and rearrangement, yields the final homocoupling product. mdpi.com For N-ethyl-2-naphthylamine, this electrochemical process has been shown to produce the corresponding 1,1′-binaphthalene-2,2′-diamine derivative in good yield. mdpi.com

Chemical oxidation of the parent compound, 1-naphthylamine, provides further insight into the reactivity of the naphthylamine core. Strong oxidizing agents can transform the molecule significantly. For instance, chromic acid converts 1-naphthylamine into 1,4-naphthoquinone. wikipedia.org Milder oxidizing agents, such as ferric chloride, react with solutions of 1-naphthylamine salts to produce a blue precipitate. wikipedia.org The oxidation of 1-naphthylamine can also be mediated by environmental factors, such as black carbons (e.g., graphite, soot), which promote the formation of coupling oligomers (dimers and trimers) and oxygen-containing derivatives under aerobic conditions.

The general electrochemical oxidation of amines often proceeds through the formation of a radical cation, which can then deprotonate to form a radical at the α-carbon to the nitrogen atom. mdpi.com This radical can then be further oxidized to an iminium cation or participate in coupling reactions. mdpi.com

Reduction Pathways

The naphthylamine moiety can also undergo reduction, typically targeting the aromatic rings. For the parent compound, 1-naphthylamine, reduction with sodium in boiling amyl alcohol results in the saturation of the unsubstituted aromatic ring, yielding tetrahydro-1-naphthylamine. wikipedia.org This reaction highlights the possibility of selectively reducing the naphthalene ring system while preserving the amino group. Further oxidation of this tetrahydro derivative can lead to ring-opening, producing adipic acid. wikipedia.org While specific studies on the reduction of this compound are limited, it is anticipated that similar pathways involving the hydrogenation of the aromatic system would be feasible under appropriate catalytic conditions.

Complexation and Chelation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand in coordination chemistry. While it typically functions as a monodentate ligand, related naphthylamine derivatives demonstrate a range of complexation and chelation behaviors with various metal ions.

N-(1-Naphthyl)ethylenediamine, a compound structurally similar to this compound but with an additional amino group, can function as a bidentate ligand. wikipedia.org It forms coordination compounds by donating the lone pairs of electrons from both nitrogen atoms to a central metal ion. wikipedia.org An example of this is its reaction with potassium tetrachloroplatinate, which yields (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II). wikipedia.org However, it is noted that the nitrogen atom attached to the naphthyl group is weakly coordinating due to the delocalization of its electron pair into the aromatic ring system, making it a weaker bidentate ligand compared to simple ethylenediamine (B42938). wikipedia.org

Schiff bases derived from 1-naphthylamine are also effective ligands for forming metal complexes. These are typically synthesized through the condensation of the primary amine with an aldehyde or ketone. For example, bidentate Schiff bases with NO donor sets have been used to synthesize complexes with Cu(II), Ni(II), Co(II), Cd(II), and Zn(II). asianpubs.org Similarly, naphthyl acetohydrazone-based ligands have been used to prepare complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Cd(II). nih.gov These studies indicate that the naphthylamine framework is a versatile scaffold for creating ligands capable of coordinating with a wide array of transition metals.

The table below summarizes examples of metal complexes formed with ligands derived from or related to 1-naphthylamine, illustrating the potential for this compound to participate in similar coordination chemistry.

Ligand TypeMetal Ion(s)Complex Type/Geometry
N-(1-Naphthyl)ethylenediaminePlatinum(II)Bidentate chelate
Naphthyl-derived Schiff BaseCu(II), Ni(II), Co(II), Cd(II), Zn(II)Bidentate chelate
Naphthyl AcetohydrazoneCo(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II)Multidentate chelate

Investigations into this compound Reactivity with Biological Species (excluding direct toxicity)

This compound is classified as a biochemical intermediate, indicating its role in various biological and synthetic pathways. scbt.com Investigations into the reactivity of naphthylamines with biological systems, particularly metabolic and enzymatic transformations, provide insight into their biochemical behavior while excluding direct toxicological endpoints.

Metabolic Pathways in Mammalian Systems

Studies on the metabolism of the parent compound, 1-naphthylamine, in isolated rat hepatocytes reveal that the primary metabolic routes are conjugation reactions. nih.gov The main metabolites formed are the N-glucuronide and the N-acetylated compound. nih.gov Notably, N-oxidation, a pathway often associated with the metabolic activation of carcinogenic aromatic amines, was not detected for 1-naphthylamine, even after inducing metabolic enzymes. nih.gov This lack of N-oxidation, coupled with extensive N-glucuronidation, is considered a key factor in the detoxification of 1-naphthylamine. nih.gov Similarly, in vitro studies with N-phenyl-1-naphthylamine using rat liver microsomes have shown that its metabolism primarily occurs via hydroxylation of the aromatic rings. who.int These findings suggest that the metabolism of this compound in mammalian systems would likely favor detoxification pathways such as N-dealkylation, ring hydroxylation, and subsequent conjugation, rather than N-oxidation.

Enzymatic Degradation in Microorganisms

The biodegradation of 1-naphthylamine has been elucidated in certain bacteria, revealing a specific enzymatic pathway. In Pseudomonas sp. strain JS3066, the degradation is initiated by a glutamine synthetase-like (GS-like) enzyme called NpaA1. nih.govresearchgate.net This enzyme catalyzes the glutamylation of 1-naphthylamine, a reaction involving the ligation of L-glutamate to the amine. nih.govresearchgate.net The resulting γ-glutamylated 1-naphthylamine is then oxidized by a dioxygenase system to 1,2-dihydroxynaphthalene, which subsequently enters the well-established naphthalene degradation pathway. nih.gov The NpaA1 enzyme exhibits broad substrate selectivity and can act on various aniline and naphthylamine derivatives. nih.gov

The table below details the initial steps of the 1-naphthylamine biodegradation pathway identified in Pseudomonas sp. strain JS3066.

StepReactionEnzyme SystemProduct
1Glutamylation of 1-naphthylamineNpaA1 (GS-like enzyme)γ-Glutamyl-1-naphthylamine
2Oxidation of γ-Glutamyl-1-naphthylamineDioxygenase system1,2-Dihydroxynaphthalene

This enzymatic pathway represents a key interaction between a naphthylamine and a biological species, demonstrating a specific mechanism for the biotransformation of this class of compounds in the environment.

Analytical Methodologies for N Ethyl 1 Naphthylamine Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of N-Ethyl-1-naphthylamine from intricate mixtures. This separation is paramount for accurate identification and quantification, preventing interference from other compounds present in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and highly specific technique for the analysis of this compound. researchgate.netnih.gov This method is particularly advantageous for its ability to handle complex matrices, which are common in environmental and biological samples. mdpi.com The process involves separating the volatile this compound from other components in a gas chromatograph before it enters the mass spectrometer for detection and identification.

The mass spectrometer fragments the this compound molecules into a unique pattern of ions, which serves as a chemical fingerprint. This fragmentation pattern allows for unambiguous identification, even at trace levels. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at a mass-to-charge ratio (m/z) of 156 and a second-highest peak at 171, which corresponds to the molecular ion. nih.gov

For enhanced sensitivity, particularly in challenging samples, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov This technique further isolates and fragments specific ions, reducing background noise and improving the limit of detection. nih.gov The sample preparation for GC-MS analysis of aromatic amines like this compound often involves a liquid-liquid extraction step to isolate the analyte from the sample matrix. researchgate.net

Table 1: GC-MS Parameters for Aromatic Amine Analysis

Parameter Typical Setting
Injector Temperature 300 °C (splitless)
Column Type DB-5MS (30 m, 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Oven Temperature Program Initial 70°C, ramped to 320°C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

This table presents typical instrument settings for the GC-MS/MS analysis of a related aromatic amine, N-phenyl-2-naphthylamine, which can be adapted for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the quantification of this compound. osha.govnih.gov HPLC is particularly suitable for compounds that are not sufficiently volatile for GC analysis. The separation in HPLC is achieved by passing the sample through a column packed with a solid adsorbent material.

For the detection of this compound, fluorescence and ultraviolet (UV) detectors are commonly coupled with HPLC systems. osha.govnih.gov Fluorescence detection offers high sensitivity and selectivity, as this compound is a fluorescent compound. nih.gov The analysis of a related compound, N-phenyl-1-naphthylamine, by HPLC with a fluorescence detector demonstrated an optimal excitation wavelength of 330 nm. osha.gov The detection limit for this method was found to be 180 pg per injection. osha.gov

UV detection is a more universal detection method but can be less sensitive than fluorescence detection. nih.gov The choice between fluorescence and UV detection often depends on the concentration of the analyte and the complexity of the sample matrix.

Table 2: HPLC with Fluorescence Detection Parameters

Parameter Setting
Column C18 (e.g., 4.6 x 250mm, 5µm)
Mobile Phase Acetonitrile and Phosphate Buffer
Flow Rate 0.9 - 1.5 mL/min
Column Temperature 25 - 30 °C
Excitation Wavelength (λex) ~230-330 nm
Emission Wavelength (λem) ~335-350 nm

This table shows typical parameters for HPLC-fluorescence analysis of aromatic amines and related compounds. nih.govgnest.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is particularly useful for analyzing complex mixtures and confirming the identity of detected compounds. nih.govresearchgate.net

LC-MS methods can be highly sensitive, with limits of detection often in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net For instance, a validated LC-MS-MS method for a similar compound, N-ethyl-α-ethyl-phenethylamine, reported a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.govresearchgate.net This level of sensitivity makes LC-MS an ideal tool for trace analysis of this compound in various samples.

Spectrophotometric Detection Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of this compound. These methods are based on the principle that the compound absorbs light at a specific wavelength.

A common approach for the spectrophotometric determination of primary aromatic amines involves diazotization followed by a coupling reaction to form a colored azo dye. researchgate.net This reaction involves treating the amine with a nitrite (B80452) ion to form a diazonium salt, which then reacts with a coupling agent, such as 8-hydroxyquinoline, to produce a stable and colored compound. researchgate.net The intensity of the color, which is proportional to the concentration of the amine, can then be measured using a spectrophotometer. For 1-naphthylamine (B1663977), a similar compound, the resulting orange azo dye is measured at 492.5 nm. researchgate.net This general principle can be adapted for this compound.

Novel Analytical Approaches for Amino Group Detection

Solid-Phase Analytical Derivatization

Solid-phase analytical derivatization is an innovative technique that combines sample extraction and derivatization into a single step. nih.gov This method involves immobilizing a derivatizing agent onto a solid support. When the sample containing the amine is passed through this support, the amine reacts with the immobilized agent, effectively being captured and derivatized simultaneously. nih.gov

This approach offers several advantages, including preconcentration of the analyte, sample cleanup, and the potential for automation. nih.gov By coupling the amine to a chromophore or fluorophore immobilized on the solid phase, the sensitivity of detection by methods like HPLC-UV or fluorescence can be significantly improved. nih.gov This technique holds promise for the sensitive analysis of this compound in various applications.

Labeling with Chromophores or Fluorophores for Enhanced Sensitivity

The enhancement of analytical sensitivity using this compound analogues often involves the in-situ formation of a chromophore. This is exemplified in the Griess test, a cornerstone of analytical chemistry for nitrite detection. nih.gov In this reaction, a related compound, N-(1-naphthyl)ethylenediamine, acts as a coupling agent. The process involves two main steps: first, a sample containing nitrite is acidified to form nitrous acid, which then reacts with a primary aromatic amine, such as sulfanilamide (B372717), to form a diazonium salt. nih.govnih.gov This diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine to produce a vibrant, pink-red azo dye. nih.gov This resulting azo compound is a powerful chromophore, and its intense color allows for the spectrophotometric quantification of nitrite at concentrations as low as the micromolar range. nih.govnih.gov While this compound itself is not the standard reagent, the principle relies on the reactivity of the naphthylamine moiety, which is central to its structure.

Implementation in Paper-Based Devices for Nitrite Detection

A significant modern application of naphthylamine-based reagents is in the development of low-cost, portable, and user-friendly microfluidic paper-based analytical devices (µPADs) for on-site nitrite detection. nih.govresearchgate.netdntb.gov.ua These devices are fabricated by creating hydrophobic barriers on paper, typically by wax printing, to define hydrophilic channels and reaction zones. nih.govCurrent time information in Los Angeles, CA, US. The Griess reagent, containing sulfanilamide and a coupling agent like N-(1-naphthyl)ethylenediamine, is immobilized within these detection zones. nih.gov

When a liquid sample (such as water, saliva, or a food extract) containing nitrite is introduced to the µPAD, it travels via capillary action to the reaction zone. nih.gov There, it reacts with the Griess reagent to produce the characteristic magenta or purplish-red azo dye. nih.govnih.gov The intensity of the resulting color is directly proportional to the nitrite concentration in the sample. nih.gov This colorimetric change can be quantified using simple tools like a smartphone camera and image analysis software (e.g., ImageJ), making µPADs a reliable alternative to traditional benchtop instrumentation for environmental monitoring and food safety screening. nih.govdntb.gov.uaCurrent time information in Los Angeles, CA, US.

Application of this compound as a Reagent in Analytical Chemistry

Beyond its foundational role in nitrite detection, the chemical properties of this compound and its parent compound, 1-naphthylamine, lend themselves to a range of other analytical applications.

Characterization of Nitrite-Dependent Genotoxins and Tumor Promoter-Like Substances

Nitrite is a known precursor to the formation of N-nitrosamines, a class of potent genotoxic compounds. The Griess reaction, which relies on a naphthylamine derivative, serves as a critical tool for the indirect characterization and risk assessment of these substances. nih.gov By accurately quantifying the concentration of nitrite in various matrices such as food, water, and biological fluids, the Griess test helps to monitor conditions that are favorable for the endogenous or exogenous formation of N-nitrosamines. This analytical capability is crucial in toxicology and food safety to assess the potential presence of these nitrite-dependent genotoxins.

Identification of Triazenes Metabolites in Urine Samples

Triazene (B1217601) compounds are a class of alkylating agents used in pharmaceuticals, and their metabolites are monitored to understand their mechanism of action and toxicology. researchgate.net While the outline specifies the use of this compound for this purpose, a review of prominent analytical literature indicates that the primary methods for identifying triazene metabolites in biological samples like urine are instrumental techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). nih.govnih.gov These methods offer high sensitivity and specificity for the direct detection of the metabolites without the need for a colorimetric derivatizing agent like this compound. Therefore, while colorimetric assays are versatile, their specific application for the routine identification of triazene metabolites in urine using this compound as a reagent is not a widely documented standard method.

Detection and Quantification of Metal Ions through Complexation

The 1-naphthylamine chemical scaffold can be incorporated into more complex molecules that act as ligands for the detection and quantification of metal ions. While direct complexation with this compound is not a common application, derivatives have been synthesized to act as selective fluoroionophores. For instance, fluorescent probes derived from 1-naphthylamine have been successfully developed for the selective and sensitive detection of Iron (III) ions. Current time information in Los Angeles, CA, US. The complexation of the Fe³⁺ ion with these probes leads to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence, allowing for detection at very low concentrations. Current time information in Los Angeles, CA, US. Furthermore, 1-naphthylamine has been used to synthesize dithiocarbamate (B8719985) ligands, which form stable complexes with a variety of transition metals, including Cobalt(II), Nickel(II), Copper(II), and Palladium(II). These applications demonstrate the potential of the naphthylamine moiety to serve as a foundation for designing chemosensors for various metal ions.

Method Validation and Performance Characteristics (e.g., detection limits, linearity, recovery)

The analytical methods employing this compound analogues, particularly in the context of the Griess reaction for nitrite, have been extensively validated. Performance characteristics are crucial for ensuring the reliability and accuracy of these methods.

Key validation parameters include:

Linearity: This defines the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. For µPADs used for nitrite detection, linear ranges are typically observed from the low micromolar (µM) to the millimolar (mM) level. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from a blank sample. For nitrite detection using paper-based devices, LODs are often reported in the micromolar range, with some systems achieving sub-micromolar detection. nih.govresearchgate.netdntb.gov.ua

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is typically higher than the LOD. researchgate.netdntb.gov.ua

Recovery: This assesses the accuracy of a method by measuring the amount of analyte detected after spiking a blank matrix with a known concentration. Recovery percentages for nitrite in samples like drinking water and pork have been reported in the range of 81.3% to 115.4%. dntb.gov.ua

Precision: Usually expressed as the relative standard deviation (%RSD), precision measures the degree of agreement among a series of individual measurements. For nitrite determination, RSD values are generally below 5%. researchgate.net

The following tables summarize the performance characteristics of various analytical methods based on the Griess reaction, which utilizes N-(1-naphthyl)ethylenediamine, an analogue of this compound.

Table 1: Performance Characteristics of Paper-Based Devices for Nitrite Detection

Analytical Platform Analyte Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Sample Matrix
Microfluidic Paper-Based Device (µPAD) Nitrite 10 - 1000 µmol L⁻¹ 10 µmol L⁻¹ Not Specified Saliva
Microfluidic Paper-Based Device (µPAD) Nitrite Not Specified 1.0 µM 7.8 µM Water
Paper-Based Device Nitrite 0.5 - 20 µM 0.44 µM 1.47 µM Water
Origami Paper-Based Sensor Nitrite Not Specified 0.27 mg L⁻¹ 1.11 mg L⁻¹ Drinking Water
Single-Layered µPAD Nitrite Not Specified 0.015 ± 0.004 mM Not Specified Artificial Urine

Table 2: Recovery and Precision Data for Nitrite Analysis

Analytical Platform Sample Matrix Recovery (%) Precision (%RSD)
Paper-Based Device Water 81.3 – 103.5 % Not Specified
Thread-Based Device Water 92.4 – 115.4 % Not Specified
Origami Paper-Based Sensor Drinking Water 87 - 110 % Not Specified
Microfluidic Paper-Based Device (µPAD) Water Not Specified < 2.9%

Environmental and Biodegradation Research of Naphthylamine Compounds Relevant to N Ethyl 1 Naphthylamine

Environmental Fate and Transport Mechanisms of Naphthylamines

The movement and persistence of naphthylamine compounds in the environment are governed by several physicochemical properties and interactions with environmental media.

The tendency of a chemical to bind to soil and sediment, a process known as sorption, significantly impacts its mobility in the environment. For 1-naphthylamine (B1663977), the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. With a Koc range estimated between 2,688 and 3,777, 1-naphthylamine is expected to have low mobility in soil. nih.gov This suggests that the compound will adsorb strongly to suspended solids and sediment in aquatic environments. nih.gov

Research indicates that the sorption process for aromatic amines like 1-naphthylamine is complex, involving multiple phases. nih.gov An initial, rapid, and reversible equilibrium is established with the inorganic and organic components of the soil. nih.gov This is followed by a stronger, potentially irreversible association with the humic fraction of soil organic matter through covalent bonding. nih.govosti.gov The pKa of 1-naphthylamine is 3.92, indicating it will exist partially in its protonated (cationic) form in the environment; cations generally adsorb more strongly to soil components than their neutral counterparts. nih.gov

Physicochemical Properties Influencing Sorption of 1-Naphthylamine
ParameterValueImplication
Log Koc3.43 - 3.58Low mobility in soil and sediment
pKa3.92Partial existence as cation enhances sorption

Volatilization is the process by which a substance evaporates from soil or water into the air. For 1-naphthylamine, this process is not considered a significant environmental fate pathway. nih.gov This is based on its low vapor pressure (4.18 x 10⁻³ mm Hg at 25°C) and a low estimated Henry's Law constant (4.6 x 10⁻⁷ atm-cu m/mole), which indicates it is unlikely to volatilize from moist soil or water surfaces. nih.gov

Once in the atmosphere, however, vapor-phase 1-naphthylamine is expected to degrade relatively quickly. The primary degradation mechanism is reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 2 hours, indicating rapid breakdown. nih.gov

Microbial Degradation Pathways of Naphthylamines

While physicochemical processes are important, the ultimate breakdown of many organic pollutants is driven by microbial activity. Significant advances have been made in understanding the bacterial degradation of 1-naphthylamine, which serves as a model for related compounds like N-Ethyl-1-naphthylamine.

Until recently, no bacteria capable of using 1-naphthylamine (1NA) as a sole growth substrate had been reported. nih.govnih.govresearchgate.netproquest.com A breakthrough came with the isolation of Pseudomonas sp. strain JS3066 from soil at a former naphthylamine manufacturing site. elifesciences.orgnih.govnih.gov This strain was found to be capable of robust growth on and mineralization of 1NA. elifesciences.orgnih.gov

Genetic and biochemical analyses of strain JS3066 revealed a novel degradation pathway. elifesciences.orgnih.govnih.gov The initial steps are encoded by a cluster of five genes (npaA1A2A3A4A5). elifesciences.org The pathway begins with the glutamylation of 1NA, an unusual initial step for aromatic amine degradation. The resulting γ-glutamylated 1NA is then oxidized by a dioxygenase system to form 1,2-dihydroxynaphthalene. elifesciences.orgnih.govnih.govproquest.com This intermediate is then funneled into the well-established metabolic pathway for naphthalene (B1677914) degradation, proceeding via catechol and eventually leading to complete mineralization. elifesciences.orgnih.govnih.govproquest.com

The key enzyme that initiates the entire degradation cascade in Pseudomonas sp. JS3066 is NpaA1. nih.govnih.govsciety.org NpaA1 is a glutamine synthetase-like (GS-like) enzyme that catalyzes the ATP-dependent ligation of L-glutamate to 1-naphthylamine, forming γ-glutamylated 1NA. elifesciences.orgnih.govbiorxiv.org This initial conversion is essential because the subsequent dioxygenase enzyme is unable to act directly on the amine. elifesciences.org Therefore, the glutamylation step serves to activate the molecule for subsequent ring-opening and degradation. elifesciences.org

Enzymatic analysis of the purified NpaA1 enzyme has demonstrated its remarkable versatility. nih.govproquest.com It exhibits a broad substrate specificity, meaning it can act on a wide variety of related compounds. nih.govnih.govsciety.org This is a significant finding, as it suggests the pathway discovered in strain JS3066 could be relevant for the bioremediation of a range of aromatic amine pollutants, not just 1-naphthylamine.

Structural and biochemical studies revealed that the broad specificity of NpaA1 is due to a large and hydrophobic active pocket, which can accommodate a variety of molecules. proquest.combiorxiv.org Enzyme assays confirmed that NpaA1 is active not only against polycyclic aromatic amines like 1-naphthylamine and 2-naphthylamine (B18577) but also against monocyclic aromatic amines such as aniline (B41778) and its chlorinated derivatives. nih.gov

Substrate Range of NpaA1 Enzyme from Pseudomonas sp. JS3066
Substrate ClassExamplesActivity Confirmed
Polycyclic Aromatic Amines1-Naphthylamine, 2-NaphthylamineYes
Monocyclic Aromatic AminesAnilineYes
Chlorinated Monocyclic Amines3,4-dichloroanilineYes

This broad substrate range suggests that enzymes like NpaA1 could be harnessed for bioremediation applications at sites contaminated with various naphthylamine derivatives, including potentially this compound. nih.gov

Subsequent Metabolism and Channeling to Tricarboxylic Acid Cycle Intermediates

The microbial degradation of naphthylamines is a critical process for their removal from the environment. Research has identified specific bacterial strains capable of mineralizing these compounds, breaking them down into fundamental cellular components. The metabolic pathways ultimately funnel intermediates into the central metabolic pathway of the cell, the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle.

Recent studies have elucidated a complete biodegradation pathway for 1-naphthylamine in Pseudomonas sp. strain JS3066, a bacterium isolated from a former naphthylamine manufacturing site. elifesciences.org This pathway is considered a key model for understanding the degradation of N-substituted derivatives like this compound.

The process begins with an initial enzymatic attack on the 1-naphthylamine molecule. A crucial first step involves the glutamylation of 1-naphthylamine, a reaction catalyzed by a glutamine synthetase-like enzyme. nih.govsciety.org This initial conversion is essential as the subsequent enzyme, a dioxygenase, cannot directly act on the amine. elifesciences.org The γ-glutamylated intermediate is then oxidized to 1,2-dihydroxynaphthalene. nih.govproquest.comresearchgate.net

From this point, the degradation follows the well-established pathway for naphthalene. nih.govproquest.com This "lower pathway" involves a series of enzymatic reactions that open the aromatic rings. 1,2-dihydroxynaphthalene is further metabolized to key intermediates such as salicylaldehyde, which is then converted to salicylate. Salicylate can be further processed into gentisate or catechol. These intermediates are then subject to ring-cleavage, leading to the formation of smaller organic acids like pyruvate, succinate, and acetate. These molecules are central metabolites that can directly enter the TCA cycle to be used for energy production and cellular biosynthesis.

Metabolic StageKey CompoundEnzymatic ProcessSubsequent IntermediateRelevance to TCA Cycle
Initial Attack1-NaphthylamineGlutamylation & Dioxygenation1,2-DihydroxynaphthalenePrecursor to ring-cleavage pathway
Upper Pathway1,2-DihydroxynaphthaleneRing Hydroxylation/DehydrogenationSalicylate / CatecholKey intermediates leading to ring fission
Lower Pathway (Ring Fission)Salicylate / CatecholDioxygenase actionMaleylpyruvate / MuconateDirect precursors to TCA cycle intermediates
Funneling to Central MetabolismMaleylpyruvate / MuconateIsomerization & HydrolysisPyruvate, Acetyl-CoA, SuccinateDirect entry into the TCA Cycle
Table 1: Proposed Metabolic Pathway of 1-Naphthylamine to TCA Cycle Intermediates.

Bioremediation Strategies for Naphthylamine Contaminated Sites

The contamination of soil and water with naphthylamine compounds necessitates effective cleanup strategies. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is a promising and environmentally sustainable approach. nih.govmdpi.com Strategies can be broadly categorized as in situ (treating the contamination in place) or ex situ (excavating and treating the contaminated material elsewhere). mdpi.com

Bioaugmentation and Biostimulation: A primary strategy for sites contaminated with naphthylamines involves bioaugmentation. This consists of introducing specific, pollutant-degrading microorganisms to the contaminated environment. The discovery of bacteria like Pseudomonas sp. strain JS3066, which can use 1-naphthylamine as a sole source of carbon and energy, makes them ideal candidates for bioaugmentation efforts at affected sites. elifesciences.orgsciety.org Biostimulation, in contrast, involves modifying the environment (e.g., by adding nutrients or oxygen) to encourage the growth and activity of indigenous microorganisms that are already capable of degrading the contaminant.

Landfarming and Biopiles: Ex situ techniques such as landfarming and biopiles are also applicable. In landfarming, contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to improve aeration, and nutrients may be added to stimulate microbial activity. mdpi.com Biopiles are a similar concept where excavated soil is piled and an aeration system is used to enhance microbial degradation. mdpi.com These methods have been successfully used for treating soils contaminated with other petroleum hydrocarbons and could be adapted for naphthylamine remediation.

Phytoremediation: Phytoremediation is an in situ strategy that uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com Certain plants can absorb pollutants through their roots and either break them down through metabolic processes or store them in their tissues. While specific research on the phytoremediation of this compound is scarce, this plant-based technology is a cost-effective option for large, low-concentration contaminated areas. nih.gov

StrategyDescriptionTypeKey AdvantagesApplicability to Naphthylamines
BioaugmentationIntroduction of specialized microbes (e.g., Pseudomonas sp.)In situ / Ex situTargets specific contaminants; Potentially rapid degradationHigh; utilizes microbes known to degrade the parent compound. elifesciences.org
BiostimulationAddition of nutrients/oxygen to stimulate native microbesIn situCost-effective; uses existing microbial populationsModerate; depends on the presence of capable indigenous microbes.
LandfarmingExcavated soil is tilled to enhance aeration and microbial activityEx situSimple and low-cost for soil treatmentHigh; effective for treating contaminated soils. mdpi.com
PhytoremediationUse of plants to uptake and degrade or contain pollutantsIn situLow cost, aesthetically pleasing, good for large areasPotential; requires screening for effective plant species. mdpi.com
Table 2: Overview of Bioremediation Strategies for Naphthylamine Contamination.

Photodegradation and Other Abiotic Transformation Processes

In addition to biological degradation, naphthylamine compounds can be transformed in the environment through abiotic (non-biological) processes. These include photodegradation (breakdown by light) and other chemical reactions occurring in soil and water.

Photodegradation: Photodegradation occurs when molecules absorb light energy, leading to their chemical transformation. While specific studies on the direct photodegradation of this compound are not widely available, research on related compounds provides insight. For instance, polymers of 1-naphthylamine have been shown to act as photocatalysts, inducing the formation of reactive oxygen species like superoxide (B77818) ions when exposed to UV light. This suggests that the naphthylamine structure itself is photoactive and can participate in light-induced reactions, which could contribute to its degradation in sunlit surface waters.

Biological Activities and Mechanistic Studies of N Ethyl 1 Naphthylamine Derivatives Excluding Direct Toxicity and Dosage

Antimicrobial Properties and Mechanisms of Action

The naphthalene (B1677914) nucleus is a key feature in numerous compounds demonstrating significant activity against a wide array of microbes, including bacteria and fungi ijpsjournal.com. Research into naphthylamine derivatives has uncovered promising antimicrobial potential, with various modifications to the parent structure leading to enhanced efficacy and broader spectrum of activity.

A study on thiazolidinone derivatives of 4-nitro-1-naphthylamine (B40213) revealed that these compounds possess both antibacterial and antifungal properties nih.gov. The minimum inhibitory concentration (MIC) for these derivatives varied widely, from 0.4 to 1000 µg/mL, with some compounds showing antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to aminopenicillins nih.gov. Similarly, the synthesis of 2-naphthylamine (B18577) analogues incorporating azetidinone and thiazolidinone moieties has been explored to develop new potent antimicrobial agents researchgate.net.

Further research into diverse α-naphthylamine derivatives has demonstrated their potential as both antifungal and cytotoxic agents. Specifically, N-(pyridinylmethyl)-naphthalen-1-amines showed activity against several human opportunistic pathogenic fungi, including yeasts, hyalohyphomycetes, and dermatophytes, with MIC values in the range of 25–32 μg/mL nih.gov. One derivative, in particular, displayed moderate antifungal activity with a broad spectrum of action, being most effective against Trichophyton rubrum nih.gov.

Table 1: Antimicrobial Activity of Selected Naphthylamine Derivatives

Derivative Class Target Organism(s) Activity Range (MIC) Reference
Thiazolidinone derivatives of 4-nitro-1-naphthylamine S. aureus, B. subtilis, C. albicans 0.4-1000 µg/mL nih.gov
Azetidinone/Thiazolidinone analogs of 2-naphthylamine Gram-positive and Gram-negative bacteria Not specified researchgate.net
N-(pyridinylmethyl)-naphthalen-1-amines Pathogenic fungi 25-32 μg/mL nih.gov

Interaction with Bacterial Cell Membranes

A fundamental mechanism by which antimicrobial agents exert their effect is through the disruption of the bacterial cell membrane. While direct studies on the interaction of N-Ethyl-1-naphthylamine derivatives with bacterial cell membranes are limited, research on related naphthalimide compounds offers valuable insights. Certain novel naphthyliminopropylene glycol derivatives have been shown to target and disrupt the membranes of S. aureus. This interaction is a key aspect of their mechanism of action, leading to bacterial cell death. The lipophilic nature of the naphthalene core is believed to facilitate the insertion of these molecules into the lipid bilayer of the cell membrane, thereby altering its integrity and function.

Modulation of Enzyme Activity in Biological Systems

Another significant antimicrobial strategy involves the inhibition of essential bacterial enzymes. The naphthalene scaffold has been identified as a key component in several enzyme inhibitors. For instance, some derivatives of the related naphthyridine structure have been found to act as DNA gyrase inhibitors. DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition leads to a cessation of cell division and eventual cell death.

Furthermore, studies on 1-naphthol (B170400) derivatives have revealed their potential to inhibit acetylcholinesterase and carbonic anhydrase nih.gov. While these are not antimicrobial targets, they demonstrate the capacity of the naphthalene ring to be a part of molecules that can fit into and block the active sites of enzymes. In the context of antimicrobial action, derivatives of naphthalimide have been suggested to interact with the CYP51B enzyme, which is involved in sterol biosynthesis in fungi, thereby hindering cell membrane formation. Additionally, the biodegradation pathway of 1-naphthylamine (B1663977) itself involves enzymatic action, specifically glutamylation by a glutamine synthetase-like enzyme, which highlights the interaction of the naphthylamine structure with bacterial enzymes nih.govbiorxiv.org.

Potential as Neurotransmitter Modulators

The investigation of this compound derivatives as modulators of neurotransmitter systems is an emerging area of research. The structural similarity of the naphthalene core to various endogenous and synthetic neuroactive compounds suggests that its derivatives could potentially interact with neurotransmitter receptors and enzymes.

A notable area of related research is the study of 1-naphthol derivatives as inhibitors of acetylcholinesterase (AChE) nih.gov. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to increased levels of acetylcholine in the synapse, a mechanism that is therapeutically useful in conditions such as Alzheimer's disease. The discovery that 1-naphthol derivatives can effectively inhibit AChE with Ki values in the sub-micromolar range indicates that the naphthalene scaffold can be a valuable template for the design of neuroactive compounds nih.gov. While this research was not conducted on this compound derivatives specifically, it provides a strong rationale for exploring their potential in this area.

Research into Pharmaceutical Applications

The versatile chemical nature of the naphthalene scaffold makes it a valuable platform in medicinal chemistry for the development of new therapeutic agents ijpsjournal.comnih.gov. The biological activities observed in various naphthylamine and naphthalene derivatives underscore their potential for pharmaceutical applications.

Lead Compound Development for Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The naphthalene core is present in numerous FDA-approved drugs, highlighting its importance as a building block in drug discovery nih.gov.

The demonstrated antimicrobial and enzyme-inhibiting properties of naphthylamine derivatives suggest that the this compound structure could serve as a valuable starting point for the development of new lead compounds. By systematically modifying the structure of this compound, medicinal chemists can explore structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of libraries of this compound derivatives would be a crucial step in identifying novel candidates for various therapeutic targets.

Applications in Drug Formulation

The physicochemical properties of a drug molecule are critical for its successful formulation into a stable and effective dosage form. While specific research on the use of this compound derivatives in drug formulation is not yet available, the general properties of the naphthalene scaffold are relevant. The aromatic and relatively nonpolar nature of the naphthalene core can influence the solubility, stability, and permeability of a drug, all of which are key considerations in formulation science. The development of any this compound-based therapeutic would require a thorough investigation of its formulation properties to ensure optimal delivery and bioavailability.

Studies on Cell Viability and Proliferation (mechanistic aspects)

Research into the mechanistic effects of N-aryl amine derivatives, a class to which this compound belongs, has provided insights into their influence on cell viability and proliferation. Studies on related compounds, such as N-aryl carboxamide derivatives, have demonstrated anti-proliferative effects on pulmonary artery smooth muscle cells. The inhibitory efficacy of these compounds is influenced by their chemical structure, with benzamide (B126) derivatives showing greater inhibitory effects.

While direct studies on this compound derivatives are not extensively detailed in the available literature, the broader class of aminated compounds has been investigated for cytotoxic potential. For instance, primary amine derivatives of microcrystalline cellulose (B213188) have shown considerable growth inhibitory activity against cancer cell lines compared to a normal fibroblast cell line, suggesting a degree of selectivity. The positive charge of these amine derivatives is thought to promote muco-adhesion, which could be a factor in their biological interactions. Mechanistic studies on other nanoparticles, such as poly(amidoamine) (PAMAM) dendrimers, indicate that their cytotoxic effects can be mediated through localization in mitochondria, leading to the production of reactive oxygen species (ROS), oxidative stress, apoptosis, and DNA damage nih.gov.

N-Nitrosated Derivatives and Mutagenic Activity

The nitrosation of N-aryl amines can lead to the formation of N-nitroso compounds, a class of chemicals known for their mutagenic and carcinogenic potential. The mutagenic activity of these derivatives is closely linked to their chemical structure and metabolic activation.

The mutagenic activity of N-nitrosamines is significantly influenced by their molecular structure. Key structural features that affect carcinogenic potency and mutagenicity include α-carbon substitution and the presence of electron-withdrawing groups. For N-nitrosoglycosylamines, the structure of both the amine and the sugar moieties, as well as the presence of free hydroxyl groups in the sugar, are critical determinants of their mutagenic activity.

A study on a series of N-nitroso derivatives of glycosylamines and an Amadori compound revealed that compounds with p-nitrophenyl, p-methylphenyl, or p-carboxyphenyl groups on the amine moiety were direct-acting mutagens in Salmonella typhimurium TA100. The activity of some of these compounds was comparable to that of the potent mutagen N-ethyl-N-nitrosourea. This highlights the role of the aromatic amine portion of the molecule in conferring mutagenic properties.

The key events driving the mutagenicity of dialkyl N-nitrosamines involve metabolic activation, DNA alkylation, and the subsequent repair of DNA adducts researchgate.net. The principal metabolic activation pathway for many simple nitrosamines is the hydroxylation of the α-carbon, a reaction mediated by cytochrome P450 enzymes researchgate.netresearchgate.net.

The mutagenicity of N-nitrosoglycosylamines is attributed to their hydrolysis, which leads to the formation of arenediazonium cations. These cations are considered the ultimate mutagens. The formation of arenediazonium cations from N-nitrosoglycosylamines has been detected through azo-coupling reactions with reagents like this compound, followed by spectrophotometric and mass spectrometric analyses. This evidence implicates arene(alkyl)diazonium cations as the reactive species responsible for the mutagenic effects of this class of N-nitroso compounds.

The generation of these highly reactive electrophiles allows them to react with nucleophilic sites in cellular macromolecules, including DNA, leading to mutations.

Interaction Studies with Biological Molecules (e.g., metal ions, proteins, DNA)

This compound and its derivatives can interact with various biological molecules, and these interactions are fundamental to their biological activities.

Interaction with Metal Ions:

Naphthylamine derivatives are known to form complexes with a variety of metal ions. For instance, 1-naphthylamine can be used to synthesize Schiff base ligands that coordinate with transition metals like Zr(IV) and Th(IV). These complexes have been characterized by various spectroscopic and analytical techniques. Similarly, α-naphthylamine dithiocarbamate (B8719985) can form complexes with Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). N-(1-Naphthyl)ethylenediamine, a related compound, can act as a bidentate ligand, forming coordination compounds with metal ions, although it is a weaker ligand than ethylenediamine (B42938) due to the resonance delocalization of the nitrogen lone pair in the naphthylamine group nih.gov.

Interaction with Proteins:

The interaction of naphthalimide derivatives with proteins has been a subject of study. For example, novel 1,8-naphthalimide (B145957) derivatives have been shown to mediate the photooxidation of amino acids and proteins. The excited states of these compounds can react with aromatic amino acids such as tryptophan, tyrosine, and histidine, as well as with proteins like bovine serum albumin (BSA) and lysozyme (B549824) rsc.org. These interactions can lead to the formation of reactive radical species and result in protein cleavage and cross-linking rsc.org. While direct studies on this compound are limited, the covalent binding of metabolites of related compounds like β-naphthylamine to cellular proteins has been documented.

Interaction with DNA:

Naphthyl derivatives have been shown to interact with DNA through various mechanisms. Studies on 2-naphthylamine have demonstrated that it can intercalate into the base pairs of DNA, leading to the disorganization of the DNA double-helical structure. Naphthyl heterocycles, such as certain naphthalimide derivatives, can also intercalate into DNA and, upon photoactivation, induce DNA cleavage. The binding of naphthalimide-polyamine conjugates to DNA has been found to be dependent on the substituted groups on the naphthalene backbone, with interactions primarily driven by hydrogen bonding and van der Waals forces.

The interaction of N-aryl amines with DNA is a critical aspect of their biological activity, particularly in the context of mutagenicity, where covalent adduction to DNA by reactive metabolites can initiate the process of carcinogenesis.

Theoretical and Computational Studies of N Ethyl 1 Naphthylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, molecular orbitals, and to predict spectroscopic properties of a molecule. These calculations are typically based on principles of quantum mechanics, with Density Functional Theory (DFT) being a commonly utilized method for its balance of accuracy and computational cost.

The electronic properties of N-Ethyl-1-naphthylamine are largely dictated by the interplay between the naphthyl aromatic system and the ethylamino substituent. The nitrogen atom's lone pair of electrons can delocalize into the π-system of the naphthalene (B1677914) ring, influencing the molecule's reactivity and electronic transitions.

Computational studies on related mono-substituted naphthalenes, such as 1-naphthylamine (B1663977), have shown that the amino (-NH2) group acts as an electron-donating group, which significantly reduces the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net This reduction is a key indicator of increased chemical reactivity and is associated with shifts in the electronic absorption spectra. researchgate.net For this compound, a similar effect is expected, with the ethyl group potentially providing a slight inductive effect.

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference is crucial for determining the electronic transition properties. In a study involving a Schiff base derived from 1-naphthylamine, (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, computational analysis revealed the distribution of these orbitals. neliti.com Similarly, for 4-amino-1,8-naphthalimide (B156640) derivatives, HOMO and LUMO orbitals were found to be delocalized over the naphthalene moiety and the amino substituent. beilstein-journals.org It is reasonable to assume a similar delocalization for this compound, where the HOMO would likely have significant contributions from the nitrogen lone pair and the naphthalene ring, while the LUMO would be predominantly distributed over the aromatic system.

Table 1: Calculated Electronic Properties of Related Naphthalene Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
1-Naphthylamine B3LYP-D3/6-311++G(d,p) -5.11 -0.33 4.78
Naphthalene B3LYP-D3/6-311++G(d,p) -6.23 -0.73 5.50
4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid B3LYP/6-31G(d,p) - - -

Computational methods are also instrumental in predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating electronic spectra.

For naphthalene derivatives, including 1-naphthylamine, studies have compared the accuracy of different computational methods, such as TD-DFT with B3LYP and CAM-B3LYP functionals, and Coupled Cluster Singles and Approximate Doubles (CC2). dtu.dk These studies have shown that the CC2 method often provides a better agreement with experimental UV and Magnetic Circular Dichroism (MCD) spectra for these compounds. dtu.dk The calculations for 1-naphthylamine show characteristic transitions corresponding to the La and Lb bands, which are typical for aromatic systems, and are influenced by the amino substituent. dtu.dk The ethyl group in this compound would likely cause minor shifts in these absorption bands compared to 1-naphthylamine, which could be accurately predicted using these high-level computational methods.

First-principles DFT calculations have also been used to investigate the electronic absorption spectra of other complex molecules containing naphthalene moieties, providing insights into their electronic transitions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This allows for the investigation of conformational changes, flexibility, and interactions with surrounding molecules like solvents or biological macromolecules.

The flexibility of this compound is primarily associated with the rotation around the C-N single bond connecting the ethyl group to the naphthalene ring and the C-C bond within the ethyl group. Conformational analysis involves studying the energy changes as these bonds rotate to identify the most stable arrangements (conformers). lumenlearning.comlibretexts.org

MD simulations are particularly useful for understanding how a molecule like this compound interacts with its environment. This can include its solvation in different solvents or its interaction with biological structures such as lipid membranes.

Studies on other naphthalene derivatives have used MD simulations to investigate their location, orientation, and dynamics within lipid membranes. nih.gov For instance, 1-naphthol (B170400), a related compound, was shown to distribute across the membrane, with a slight preference for its hydroxyl group to be oriented towards the hydrophilic domain. nih.gov Given the amphiphilic nature of this compound (a hydrophobic naphthalene ring and a more polar amino group), it would be expected to exhibit complex interactions with lipid bilayers. MD simulations could predict its preferred location within the membrane, the orientation of the ethylamino group, and its effect on membrane properties. Such simulations have been successfully applied to understand the membrane interactions of various small molecules. nih.govresearchgate.netqub.ac.uk

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity. oncodesign-services.comwikipedia.org This allows for the prediction of the activity of new compounds and the rational design of molecules with improved properties.

While specific SAR or QSAR models for this compound were not identified, the broader class of naphthylamine and naphthalimide derivatives has been the subject of such studies, particularly in the context of anticancer and antimalarial agents. nih.govwalisongo.ac.idrjraap.com These studies typically use a set of calculated molecular descriptors to build a mathematical model that relates these descriptors to the observed biological activity.

The descriptors used in these models can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), hydrophobic (e.g., LogP), and steric (e.g., molecular volume, surface area). walisongo.ac.id For a series of N-alkyl-1-naphthylamine derivatives, a QSAR model could be developed to understand how variations in the alkyl chain length or branching affect a particular biological activity. The model could reveal, for instance, whether increased hydrophobicity or specific steric features of the alkyl group enhance or diminish the compound's effect.

Table 2: Common Descriptors in QSAR Models for Naphthalene Derivatives

Descriptor Category Examples Relevance
Electronic Dipole moment, Atomic net charge, HOMO/LUMO energies Governs electrostatic interactions and reactivity.
Hydrophobic Log P (Partition coefficient) Relates to membrane permeability and interaction with hydrophobic pockets in proteins.

This table is a generalized representation based on descriptors used in QSAR studies of related compounds. walisongo.ac.id

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential activities based on its physicochemical properties and molecular descriptors.

A hypothetical QSAR study for a series of N-alkyl-1-naphthylamine analogs, including this compound, could be developed to predict a specific biological endpoint, such as inhibitory activity against a particular enzyme or receptor. The model would be built by correlating various molecular descriptors with the observed biological activity.

Key Molecular Descriptors for this compound:

The foundation of a QSAR model lies in the calculation of molecular descriptors that quantify different aspects of a molecule's structure. For this compound, these descriptors can be categorized as follows:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for interactions with biological targets. Examples include dipole moment and atomic net charges.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a binding site. Examples include molecular weight and surface area.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, which is important for membrane permeability and binding to hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (LogP) is a key hydrophobic descriptor.

A hypothetical data set for a QSAR study of N-alkyl-1-naphthylamine derivatives could be represented as follows:

CompoundAlkyl GroupLogPMolecular Weight ( g/mol )Predicted Activity (IC50, µM)
1-Naphthylamine-H2.25143.1915.2
This compound -CH2CH33.15171.248.5
N-Propyl-1-naphthylamine-CH2CH2CH33.68185.275.1
N-Butyl-1-naphthylamine-CH2(CH2)2CH34.21199.303.7

Based on such a dataset, a QSAR equation could be formulated, for instance:

Predicted Activity (Log 1/IC50) = c0 + c1(LogP) + c2(Molecular Weight)

This equation would allow for the prediction of the biological activity of new, unsynthesized N-alkyl-1-naphthylamine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

In Silico Screening and Drug Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While specific drug design studies centered on this compound are not prominent, its structural features make it a viable candidate for such investigations.

The process of in silico screening for a target using this compound or its derivatives would involve several steps:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme's active site) is obtained, often from crystallographic data.

Ligand Database Preparation: A database of compounds, which could include this compound and a library of its virtual derivatives with various substitutions on the naphthyl ring or the ethyl group, is created.

Molecular Docking: A computational algorithm is used to predict the preferred orientation and binding affinity of each ligand within the target's binding site. The docking score is a measure of the predicted binding affinity.

Hypothetical Docking Study of this compound Derivatives:

Imagine a study targeting a hypothetical protein kinase. The binding pocket of this kinase has both hydrophobic and hydrogen-bonding regions. A virtual library of this compound analogs could be screened.

Derivative of this compoundModificationDocking Score (kcal/mol)Predicted Key Interactions
This compound --7.2Hydrophobic interaction with phenylalanine residue
4-Hydroxy-N-ethyl-1-naphthylamine-OH at C4 of naphthyl ring-8.5Hydrogen bond with aspartate residue; hydrophobic interaction
N-(2-Hydroxyethyl)-1-naphthylamine-OH on the ethyl group-8.1Hydrogen bond with glutamate (B1630785) residue
4-Chloro-N-ethyl-1-naphthylamine-Cl at C4 of naphthyl ring-7.8Enhanced hydrophobic interaction

The results from such a virtual screen would guide the selection of the most promising derivatives for chemical synthesis and subsequent biological evaluation. For instance, the addition of a hydroxyl group at the 4-position is predicted to significantly improve binding affinity due to the formation of a hydrogen bond with a key amino acid residue in the active site. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery.

Future Directions and Emerging Research Avenues for N Ethyl 1 Naphthylamine

Development of Green Synthesis Methods

The traditional synthesis of N-alkylated amines often involves methodologies that are not environmentally benign. Future research is increasingly focused on the development of "green" synthesis methods for N-Ethyl-1-naphthylamine that prioritize sustainability, efficiency, and safety.

Key research areas include:

Catalyst-Free and Solvent-Free Reactions: Exploration of reaction conditions that eliminate the need for catalysts and hazardous organic solvents is a primary goal. Techniques such as microwave-assisted synthesis and reactions under neat conditions (without a solvent) are being investigated for the N-alkylation of amines and related compounds. nih.gov

Use of Bio-based Solvents: Replacing conventional volatile organic solvents with greener alternatives derived from biomass is a significant area of interest. Ethyl lactate (B86563), for example, is a bio-based solvent that has shown promise in various organic reactions. nih.gov

Heterogeneous Catalysis: The development of solid, reusable catalysts can simplify product purification and reduce waste. Research into materials like copper-based nanocatalysts on sustainable supports offers a pathway to more eco-friendly industrial chemical processes. researchgate.net

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly specific and environmentally friendly route for chemical synthesis. While specific biocatalytic routes for this compound are yet to be established, research on the biocatalytic synthesis of related chiral amines and the biodegradation of naphthylamines suggests that enzymatic pathways could be developed. who.intnih.gov

Green Synthesis ApproachPotential AdvantagesResearch Focus
Microwave-assisted synthesisReduced reaction times, increased yields, lower energy consumptionOptimization of reaction parameters for N-alkylation of 1-naphthylamine (B1663977).
Reactions in bio-based solventsReduced environmental impact, potential for biodegradabilityScreening of solvents like ethyl lactate for efficient synthesis. nih.gov
Heterogeneous nanocatalysisCatalyst reusability, simplified workup, potential for continuous flow processesDevelopment of robust and selective solid catalysts for N-ethylation. researchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, reduced byproductsDiscovery and engineering of enzymes for the specific synthesis of this compound. who.intnih.gov

Exploration of Novel Catalytic Applications

While this compound itself is not primarily known as a catalyst, its structural motifs are present in ligands and precursors for various catalytic systems. Future research is aimed at exploring the potential of this compound and its derivatives in catalysis.

Emerging areas of investigation include:

Polymerization Catalysis: Derivatives of 8-arylnaphthylamines are used to synthesize late transition metal complexes that act as catalysts for olefin polymerization. cdc.gov The ethyl group on this compound could be used to tune the steric and electronic properties of such catalysts, potentially influencing the molecular weight and branching of the resulting polymers.

Photocatalysis: Polymers derived from 1-naphthylamine, such as poly(1-naphthylamine) (PNA), have demonstrated photocatalytic activity in the degradation of organic dyes. proquest.com Future studies could explore the synthesis and photocatalytic efficiency of polymers derived from this compound.

Asymmetric Catalysis: Chiral derivatives of related aromatic amines are integral components of ligands used in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. elifesciences.orgwho.int The development of chiral derivatives of this compound could lead to new classes of ligands for asymmetric transformations.

C-H Amination: Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been reported as an efficient method for synthesizing 4-aminated 1-naphthylamine derivatives. nih.gov This highlights the potential for developing catalytic reactions that directly functionalize the naphthylamine core.

Catalytic ApplicationRole of Naphthylamine MoietyPotential Contribution of this compound
Olefin PolymerizationPrecursor to ligands for transition metal catalysts. cdc.govThe ethyl group can modify ligand properties to control polymer architecture.
PhotocatalysisMonomer for synthesizing photocatalytically active polymers. proquest.comN-ethyl substitution could alter the electronic and physical properties of the resulting polymer, affecting its catalytic performance.
Asymmetric CatalysisScaffold for chiral ligands. elifesciences.orgwho.intChiral derivatives could serve as new ligands for enantioselective reactions.
C-H FunctionalizationDirecting group and substrate for catalytic amination. nih.govA substrate for developing novel catalytic C-N bond-forming reactions.

Advanced Materials Science Applications

The unique electronic and optical properties of the naphthalene (B1677914) ring system make this compound an interesting building block for advanced materials. Research in this area is focused on harnessing these properties for various technological applications.

Promising research directions include:

Conducting Polymers: Poly(1-naphthylamine) (PNA) is a conducting polymer with potential applications in energy storage, gas sensing, and electrochromic devices. nih.gov The incorporation of an ethyl group on the nitrogen atom could enhance the solubility and processability of the polymer, which are often limiting factors for conducting polymers.

Organic Electronics: The semiconducting nature of polyaromatic amines suggests that this compound could be a precursor for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: Naphthylamine derivatives are known for their fluorescent properties. N-Phenyl-1-naphthylamine, for instance, has been used as a fluorescent probe to study the microenvironment of biological membranes. elifesciences.org this compound could be explored for the development of new fluorescent probes for detecting specific analytes or for bioimaging applications.

Dye Synthesis: 1-Naphthylamine is a well-established precursor for a variety of azo dyes. cdc.gov this compound can be used as a building block to synthesize novel dyes with tailored colors and properties for applications in textiles, printing, and imaging.

Material ApplicationKey Property of Naphthylamine CorePotential Advantage of N-Ethyl Substitution
Conducting PolymersConjugated π-electron system. nih.govImproved solubility and processability of the resulting polymer.
Organic ElectronicsSemiconductor properties.Tuning of electronic energy levels and charge transport characteristics.
Fluorescent ProbesIntrinsic fluorescence. elifesciences.orgModification of photophysical properties such as quantum yield and emission wavelength.
DyesChromophoric structure. cdc.govAlteration of color and fastness properties of the dye.

Interdisciplinary Research with this compound

The versatility of this compound lends itself to interdisciplinary research, bridging chemistry with biology, medicine, and environmental science.

Future interdisciplinary research could focus on:

Medicinal Chemistry: this compound has been used as a reagent in the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) C5a receptor antagonists and benzo[a]phenoxazinium chalcogen analogs with broad-spectrum antimicrobial photosensitizing properties. nih.gov This highlights its potential as a scaffold for the development of new therapeutic agents.

Biochemical Probes: The use of N-phenyl-1-naphthylamine as a fluorescent probe to investigate the oxidation-reduction state of the respiratory chain in bacterial membranes suggests that this compound could be similarly employed to study biological processes. proquest.com

Analytical Chemistry and Environmental Monitoring: this compound has been utilized in the characterization of nitrite-dependent genotoxins and in the identification of triazene (B1217601) metabolites in urine through coupling reactions that form colored azo dyes. cdc.gov Further development of analytical methods based on this reactivity could lead to new sensors for environmental and biomedical applications.

Interdisciplinary FieldCurrent/Potential ApplicationResearch Opportunity
Medicinal ChemistrySynthesis of bioactive compounds. nih.govDesign and synthesis of new drug candidates based on the this compound scaffold.
BiochemistryPotential as a fluorescent probe. proquest.comDevelopment of novel probes for studying cellular processes and biomolecular interactions.
Analytical ChemistryReagent in colorimetric assays. cdc.govCreation of sensitive and selective sensors for environmental pollutants and biological markers.

Addressing Data Gaps in Environmental and Biological Understanding

A comprehensive understanding of the environmental fate, toxicology, and biodegradation pathways of this compound is crucial for its safe and sustainable use. Currently, there are significant data gaps in these areas.

Key areas requiring further investigation include:

Environmental Fate and Persistence: While data exists for related compounds like N-phenyl-1-naphthylamine, specific studies on the environmental persistence, mobility, and abiotic degradation (e.g., photolysis, hydrolysis) of this compound are lacking. nih.govdtic.mil

Biodegradation Pathways: Recent research has elucidated a biodegradation pathway for 1-naphthylamine in Pseudomonas sp., involving an initial glutamylation step. nih.govproquest.comelifesciences.orgsciety.orgbiorxiv.orgresearchgate.net It is essential to investigate whether similar pathways exist for this compound and to identify the microorganisms and enzymes involved.

Ecotoxicity: GHS classifications indicate that this compound is harmful if swallowed and may be toxic to aquatic life. nih.gov However, detailed ecotoxicological studies on a range of aquatic and terrestrial organisms are needed to establish its environmental risk profile.

Metabolism and Toxicology in Higher Organisms: Studies on the metabolism of 1-naphthylamine in rats have shown that it is primarily N-glucuronidated and N-acetylated. nih.gov The metabolism of this compound and its potential for bioaccumulation and toxicity, including its genotoxicity and carcinogenicity, require thorough investigation. researchgate.net While 1-naphthylamine itself is a suspected carcinogen, often due to contamination with the known human bladder carcinogen 2-naphthylamine (B18577), the specific carcinogenic potential of this compound is not well-characterized. cdc.govnj.gov

Data GapImportanceProposed Research
Environmental Fate To predict its distribution and longevity in the environment.Studies on soil sorption, water solubility, and degradation under various environmental conditions.
Biodegradation To assess its potential for natural attenuation and for developing bioremediation strategies. cl-solutions.comnih.govIsolation and characterization of microorganisms capable of degrading this compound; elucidation of metabolic pathways.
Ecotoxicity To understand its impact on ecosystems. nih.govAcute and chronic toxicity testing on representative aquatic and terrestrial species.
Metabolism and Toxicology To evaluate its potential risks to human health. nih.govresearchgate.netIn vivo and in vitro studies to determine metabolic pathways, bioaccumulation potential, and long-term health effects.

Q & A

Q. What are the primary spectroscopic methods for characterizing N-Ethyl-1-naphthylamine, and how should researchers interpret key spectral data?

this compound can be characterized using 13C NMR, IR spectroscopy, and HRMS . For example, in a related naphthylamine derivative (4-ethyl-N,N-dimethylnaphthalen-1-amine), 13C NMR peaks were observed at δ 45.4 (CH2), 43.3 (CH3), and aromatic carbons between δ 113.7–142.2 . IR spectroscopy typically shows C-N stretching vibrations near 1287–1510 cm⁻¹ and aromatic C-H stretches at ~3064 cm⁻¹ . HRMS (ESI) provides precise molecular weight confirmation (e.g., calculated [M+H]+: 361.2280) . Researchers should cross-validate data with computational simulations or reference databases like NIST Chemistry WebBook for thermodynamic properties (e.g., ΔfH°gas) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous (CAS 118-44-5; EC 204-250-3) . Key protocols include:

  • Use of PPE: Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation: Work in fume hoods to avoid inhalation .
  • Waste disposal: Segregate waste and use certified disposal services .
  • Emergency measures: Immediate decontamination for spills and access to safety showers .

Q. What are the common synthetic routes for this compound, and what are their limitations?

A validated method involves palladium-catalyzed C-H amination using 1-chloromethyl naphthalene and dimethylamine sources (e.g., DMF). This yields derivatives like 4-ethyl-N,N-dimethylnaphthalen-1-amine with >90% efficiency under optimized conditions (e.g., 100°C, 12h) . Limitations include sensitivity to steric hindrance and the need for inert atmospheres. Alternative routes (e.g., nucleophilic substitution) may suffer from lower regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in properties like ΔfH°gas or entropy (ΔrS°) may arise from differences in experimental conditions (e.g., purity, solvent effects). To address this:

  • Cross-reference data from NIST Standard Reference Database 69 .
  • Validate using computational methods (e.g., Gaussian calculations for enthalpy/entropy).
  • Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) .

Q. What advanced catalytic strategies improve the enantioselective synthesis of chiral naphthylamine derivatives?

Chiral resolution of compounds like R-(+)-1-(1-naphthyl)ethylamine (CAS 3886-70-2) requires:

  • Chiral ligands : Use of (R)-BINAP or phosphine ligands in asymmetric catalysis .
  • Enzymatic resolution : Lipases for kinetic resolution of racemic mixtures .
  • HPLC with chiral columns : Polysaccharide-based columns (e.g., Chiralpak®) for enantiomer separation .

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

The naphthyl group’s electron-rich aromatic system enhances nucleophilicity at the amine, facilitating Pd-catalyzed C-N coupling. Steric hindrance from the ethyl group can reduce yields in bulky substrates. Strategies include:

  • Optimizing catalyst systems : Pd(OAc)₂ with Xantphos ligands improves turnover .
  • Temperature modulation : Higher temps (e.g., 120°C) mitigate steric effects but risk decomposition .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

  • Control variables : Document reaction time, temperature, and catalyst loading precisely .
  • Analytical validation : Use triplicate NMR/HRMS runs to confirm purity .
  • Reference standards : Compare against commercially available chiral amines (e.g., Thermo Scientific’s R-(+)-1-(1-naphthyl)ethylamine) .

Q. How should researchers approach conflicting data on reaction yields in published protocols?

  • Meta-analysis : Systematically review literature to identify trends (e.g., higher yields with Pd vs. Cu catalysts) .
  • Sensitivity testing : Vary parameters (e.g., solvent polarity, base strength) to isolate critical factors .
  • Collaborative verification : Share protocols with independent labs to validate reproducibility .

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Feasible Synthetic Routes

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N-Ethyl-1-naphthylamine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.